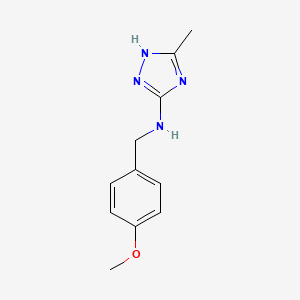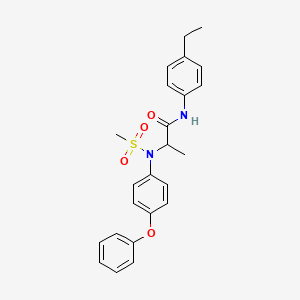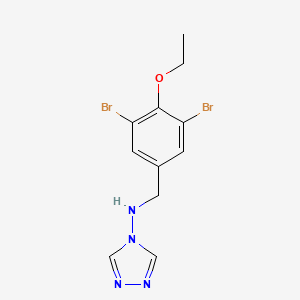![molecular formula C12H16N6O B15152725 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B15152725.png)
1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is known for its biological and pharmacological activities, making it a significant compound in medicinal chemistry . The compound’s unique structure allows it to interact with various biological targets, leading to potential therapeutic applications .
Preparation Methods
The synthesis of 1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For instance, ultrasonic-assisted synthesis has been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Industry: The compound’s derivatives are explored for their antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar in structure but differs in its substituents, leading to different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibition but have different core structures, affecting their binding affinities and specificities.
The uniqueness of 1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE lies in its specific interactions with molecular targets, making it a valuable compound for therapeutic development .
Properties
Molecular Formula |
C12H16N6O |
|---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H16N6O/c1-17-11-9(6-16-17)12(15-7-14-11)18-4-2-8(3-5-18)10(13)19/h6-8H,2-5H2,1H3,(H2,13,19) |
InChI Key |
LVBFRZNJJONGQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-{[(1-phenylbutyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15152649.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B15152654.png)


![3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B15152673.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152680.png)
![2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15152686.png)
![N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B15152697.png)
![4-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15152698.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15152718.png)
![1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B15152729.png)

![10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152748.png)
